3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate
Overview
Description
Pantothenate is a monocarboxylic acid anion that is the conjugate base of pantothenic acid, obtained by deprotonation of the carboxy group. It has a role as an algal metabolite. It is a conjugate base of a pantothenic acid.
Scientific Research Applications
Cyanohydrin Synthesis and Subsequent Hydrolysis : The synthesis and hydrolysis of cyanohydrins, involving intermediates such as 3-chloro-1,2-dihydroxy-2,3-dimethylbutanamide and 2,3-dihydroxy-2,3-dimethylbutanamide, lead to compounds like 2,3-dihydroxy-2,3-dimethylbutanoic acid. These processes are significant in organic chemistry for producing specific chemical structures and intermediates (Powell et al., 1978).
Interactions with Saccharides : Studies on sodium 3-(trihydroxygermyl)propanoate, a compound structurally similar to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate, have shown interactions with saccharides. These interactions are significant for understanding the molecular mechanisms in biological systems involving sugar compounds (Shimada et al., 2015).
Pharmaceutical Compound Analysis : Spectroscopic and diffractometric techniques have been employed to characterize polymorphic forms of pharmaceutical compounds structurally related to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate, aiding in the understanding of their physical and chemical properties (Vogt et al., 2013).
New Hopantenic Acid Derivative : A novel hopantenic acid derivative structurally similar to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate was isolated from the rhizomes of Heterosmilax japonica, indicating potential applications in natural product chemistry and pharmaceutical research (Zhang et al., 2018).
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Research involving the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including structures related to 3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate, showcases applications in material science, particularly in creating polymers with enhanced properties (Aly & El-Mohdy, 2015).
properties
IUPAC Name |
3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKWGTUZJEAQD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16NO5- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dihydroxy-3,3-dimethylbutanamido)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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